Lucifer Yellow CH dilithium salt, fluorescent stain

Description

Lucifer Yellow CH dilithium salt is a highly fluorescent dye known for its applications in marking nerve cells and tracing cellular interactions. This compound is characterized by its hydrophilic nature and its ability to stain living cells and tissues effectively. It is widely used in various scientific research fields due to its unique properties .

Properties

Molecular Formula |

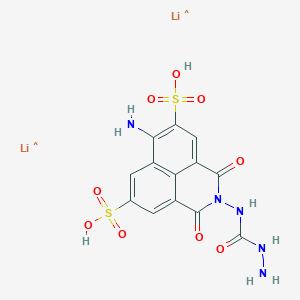

C13H11Li2N5O9S2 |

|---|---|

Molecular Weight |

459.3 g/mol |

InChI |

InChI=1S/C13H11N5O9S2.2Li/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);; |

InChI Key |

ZCJXKGHTBWNHMS-UHFFFAOYSA-N |

Canonical SMILES |

[Li].[Li].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)O)N)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves the reaction of 6-amino-2,3-dihydro-1,3-dioxo-2-hydrazinocarbonylamino-1H-benz[d,e]isoquinoline-5,8-disulfonic acid with lithium salts under controlled conditions .

Industrial Production Methods: Industrial production of Lucifer Yellow CH dilithium salt involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for scientific research applications .

Chemical Reactions Analysis

Types of Reactions: Lucifer Yellow CH dilithium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Lucifer Yellow CH dilithium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer dye to study chemical reactions and molecular interactions.

Biology: Employed in staining nerve cells, monitoring neuronal branching, and detecting gap junctions.

Medicine: Utilized in studying cellular processes and interactions in various medical research fields.

Industry: Applied in diagnostic assays, hematology, and histology for staining and tracing purposes

Mechanism of Action

Lucifer Yellow CH dilithium salt exerts its effects through its highly fluorescent nature. The compound contains a carbohydrazide group that allows it to covalently link to surrounding biomolecules during aldehyde fixation. This property enables the dye to spread rapidly through injected cells and bind effectively to tissues, making it an excellent tool for studying neuronal morphology and cellular interactions .

Comparison with Similar Compounds

Lucifer Yellow VS dilithium salt: Another form of Lucifer Yellow with a vinyl sulfone group instead of a carbohydrazide group.

Lucifer Yellow CH dipotassium salt: Similar to the dilithium salt but with potassium ions instead of lithium.

Fluorescein isothiocyanate: A different fluorescent dye used for similar staining purposes.

Uniqueness: Lucifer Yellow CH dilithium salt is unique due to its high fluorescence intensity, hydrophilic nature, and ability to covalently bind to biomolecules during fixation. These properties make it particularly effective for marking nerve cells and studying cellular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.